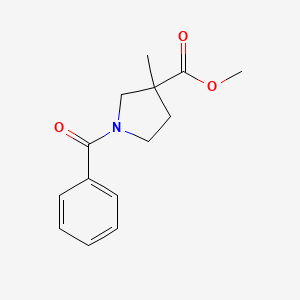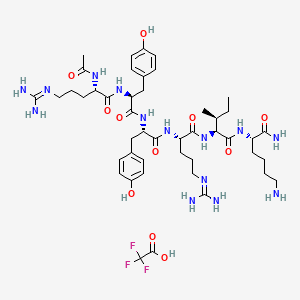
Ac-RYYRIK-NH2 TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-RYYRIK-NH2 TFA, also known as acetyl-RYYRIK-amide trifluoroacetate, is a potent partial agonist for the opioid receptor-like 1 (ORL1) receptor. It acts as an endogenous ligand of ORL1 and serves as a specific antagonist that inhibits G protein activation. This compound is widely used in scientific research due to its unique properties and interactions with the nociceptin/orphanin FQ (noc/OFQ) receptor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ac-RYYRIK-NH2 TFA is synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc-strategy. The synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale SPPS, followed by purification and lyophilization to obtain the final product in a stable form .
Analyse Chemischer Reaktionen
Types of Reactions
Ac-RYYRIK-NH2 TFA primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the specific functional groups present in the peptide chain .
Common Reagents and Conditions
Peptide Bond Formation: Fmoc-protected amino acids, coupling reagents like HBTU or HATU, and bases such as DIPEA.
Cleavage from Resin: Trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Oxidation/Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and dithiothreitol (DTT) for reduction.
Major Products Formed
The major product formed from these reactions is the desired peptide, this compound, along with by-products such as truncated peptides and protecting group remnants .
Wissenschaftliche Forschungsanwendungen
Ac-RYYRIK-NH2 TFA has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating nociceptin/orphanin FQ receptor activity.
Medicine: Explored for potential therapeutic applications in pain management and neurological disorders.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods
Wirkmechanismus
Ac-RYYRIK-NH2 TFA exerts its effects by binding to the ORL1 receptor, acting as a partial agonist. It inhibits G protein activation and competitively blocks the stimulation of [35S]-GTPγS binding to G proteins by nociceptin/orphanin FQ. This interaction modulates various signaling pathways involved in pain perception and other physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nociceptin/orphanin FQ (N/OFQ): A heptadecapeptide that selectively activates the ORL1 receptor.
Ac-RYYRWK-NH2: A modified analog of Ac-RYYRIK-NH2 with similar receptor binding properties.
Uniqueness
Ac-RYYRIK-NH2 TFA is unique due to its dual role as both an agonist and antagonist for the ORL1 receptor. This dual functionality allows it to modulate receptor activity in a specific manner, making it a valuable tool in receptor studies and drug development .
Eigenschaften
Molekularformel |
C46H71F3N14O11 |
|---|---|
Molekulargewicht |
1053.1 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H70N14O9.C2HF3O2/c1-4-25(2)36(42(67)54-31(37(46)62)9-5-6-20-45)58-39(64)33(11-8-22-52-44(49)50)55-40(65)34(23-27-12-16-29(60)17-13-27)57-41(66)35(24-28-14-18-30(61)19-15-28)56-38(63)32(53-26(3)59)10-7-21-51-43(47)48;3-2(4,5)1(6)7/h12-19,25,31-36,60-61H,4-11,20-24,45H2,1-3H3,(H2,46,62)(H,53,59)(H,54,67)(H,55,65)(H,56,63)(H,57,66)(H,58,64)(H4,47,48,51)(H4,49,50,52);(H,6,7)/t25-,31-,32-,33-,34-,35-,36-;/m0./s1 |
InChI-Schlüssel |
QTKKKFGDGCRSRH-VANAKWAUSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




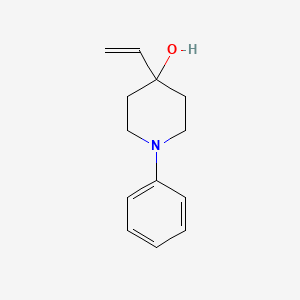
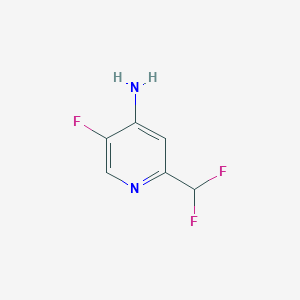
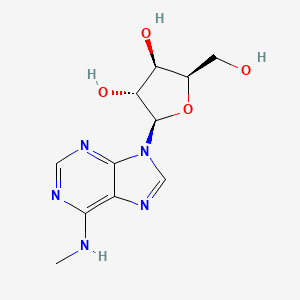
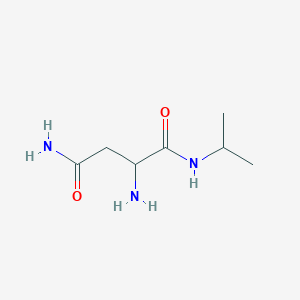
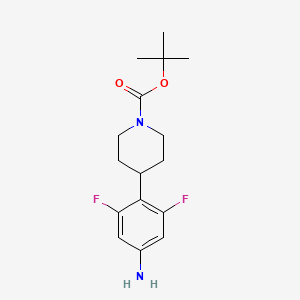
![[(1S)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13912354.png)
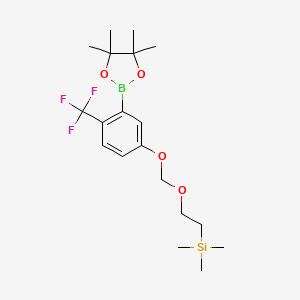
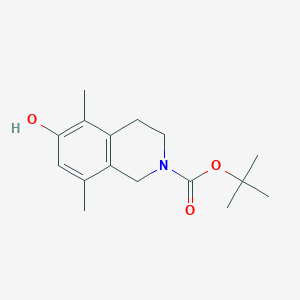

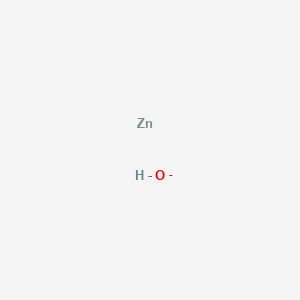
![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)alanine](/img/structure/B13912385.png)
